(R)-1-Benzyl-5,5-difluoropiperidin-3-amine
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Overview
Description
®-1-Benzyl-5,5-difluoropiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and two fluorine atoms at the 5th position of the ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-5,5-difluoropiperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of ®-1-Benzyl-5,5-difluoropiperidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-5,5-difluoropiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
®-1-Benzyl-5,5-difluoropiperidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-5,5-difluoropiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the fluorine atoms and may have different biological activities.
5,5-Difluoropiperidine: Lacks the benzyl group and may have different chemical properties.
(S)-1-Benzyl-5,5-difluoropiperidin-3-amine: The enantiomer with the opposite spatial arrangement of atoms.
Uniqueness
®-1-Benzyl-5,5-difluoropiperidin-3-amine is unique due to the presence of both the benzyl group and the fluorine atoms, which confer specific chemical and biological properties. The ®-configuration also contributes to its distinct stereochemistry and potential enantioselective interactions with biological targets.
Properties
Molecular Formula |
C12H16F2N2 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3R)-1-benzyl-5,5-difluoropiperidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)6-11(15)8-16(9-12)7-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2/t11-/m1/s1 |
InChI Key |
NBKHNDIYBVAYEC-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](CN(CC1(F)F)CC2=CC=CC=C2)N |
Canonical SMILES |
C1C(CN(CC1(F)F)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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